Ceratinamine

描述

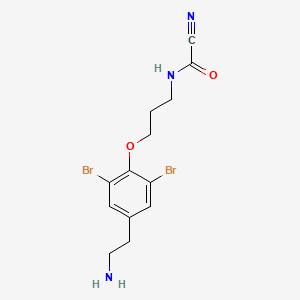

Structure

2D Structure

3D Structure

属性

分子式 |

C13H15Br2N3O2 |

|---|---|

分子量 |

405.08 g/mol |

IUPAC 名称 |

N-[3-[4-(2-aminoethyl)-2,6-dibromophenoxy]propyl]-1-cyanoformamide |

InChI |

InChI=1S/C13H15Br2N3O2/c14-10-6-9(2-3-16)7-11(15)13(10)20-5-1-4-18-12(19)8-17/h6-7H,1-5,16H2,(H,18,19) |

InChI 键 |

VLXGYEMZRIGDRH-UHFFFAOYSA-N |

规范 SMILES |

C1=C(C=C(C(=C1Br)OCCCNC(=O)C#N)Br)CCN |

同义词 |

ceratinamine |

产品来源 |

United States |

Origin and Isolation Methodologies

Source Organism Taxonomy and Ecological Context

The production of Ceratinamine is localized within specific marine invertebrates, necessitating an understanding of their taxonomy, ecological roles, and symbiotic relationships to contextualize the compound's natural origins.

This compound is produced by marine sponges of the genus Pseudoceratina. Taxonomically, this genus belongs to the family Pseudoceratinidae, within the order Verongiida and the class Demospongiae. wikipedia.orgmarinespecies.org Sponges of this genus are characterized by a dendritic fiber skeleton that lacks a laminar bark but contains a pith. wikipedia.org Species such as Pseudoceratina purpurea and Pseudoceratina arabica have been identified as sources of this compound and its derivatives. nih.govnih.govnih.gov

The genus Pseudoceratina has a wide geographic distribution, with species found in various marine environments across the globe. The collection sites of sponges yielding this compound and related alkaloids span from the Indo-Pacific to the Caribbean.

Specific locations where Pseudoceratina species have been collected for chemical studies include:

Papua New Guinea researchgate.net

The Red Sea , where Pseudoceratina arabica was collected from the Anas Reef at depths of 13-17 meters. nih.gov

Japan , with the initial isolation of this compound from Pseudoceratina purpurea and the discovery of related ceratinadins from a Pseudoceratina species in Okinawa. nih.govnih.govmdpi.com

The Great Barrier Reef, Australia , where species like Pseudoceratina clavata are found in patchy distributions at depths of around 15-20 meters. wikipedia.org

Jamaica wikipedia.org

Broader studies on bromotyrosine alkaloids have also included sponges from Guam, the Solomon Islands, the Florida Keys, and Puerto Rico , highlighting the widespread distribution of this class of compounds and their source organisms. nih.govnih.gov

Table 1: Geographic Distribution of this compound-Producing Pseudoceratina Sponges

| Species | Location of Collection | Habitat Depth |

|---|---|---|

| Pseudoceratina purpurea | Japan | Not Specified |

| Pseudoceratina arabica | Red Sea (Saudi Arabia) | 13 - 17 meters |

| Pseudoceratina sp. | Papua New Guinea | Not Specified |

| Pseudoceratina sp. | Okinawa, Japan | Not Specified |

| Pseudoceratina clavata | Great Barrier Reef, Australia | 15 - 20 meters |

Advanced Isolation Techniques for Natural Products

The isolation of pure this compound from the crude sponge extract is a multi-step process that relies on advanced chemical separation methods. The goal is to separate the target molecule from a complex mixture of lipids, proteins, and hundreds of other secondary metabolites.

The standard workflow for isolating this compound begins with the extraction of the sponge biomass, which is typically frozen or lyophilized. This is followed by systematic fractionation using chromatographic techniques.

Extraction: The sponge material is extracted with organic solvents, commonly methanol (MeOH) or a mixture of dichloromethane and methanol (DCM-MeOH), to draw out the secondary metabolites. nih.govmdpi.com

Solvent Partitioning: The resulting crude extract is then subjected to liquid-liquid partitioning. A common scheme involves partitioning between ethyl acetate (EtOAc) and water, which separates compounds based on their polarity. The bromotyrosine alkaloids typically concentrate in the organic phase. mdpi.com

Column Chromatography: The organic extract is further fractionated using column chromatography. Reversed-phase materials, such as C18 silica (B1680970) gel, are frequently employed. The separation is achieved by applying the extract to the column and eluting with a solvent gradient of increasing polarity, for instance, starting with a high percentage of water and gradually increasing the concentration of an organic solvent like acetonitrile (MeCN). nih.gov

High-Performance Liquid Chromatography (HPLC): Fractions identified as containing the target compounds are subjected to final purification using HPLC, most often in a reversed-phase mode (RP-HPLC) with a C18 column. This high-resolution technique allows for the isolation of pure compounds. nih.govresearchgate.net The mobile phase for HPLC typically consists of a mixture of water and acetonitrile, often with additives like trifluoroacetic acid (TFA) or formic acid to improve peak shape and resolution. nih.gov

To enhance the efficiency of the isolation process, targeted approaches are often integrated into the workflow. These strategies help to quickly identify and prioritize fractions containing novel or bioactive compounds.

Bioassay-Guided Fractionation: This classical approach involves testing the chromatographic fractions in a relevant biological assay (e.g., antimicrobial, cytotoxic, or antifouling assays). researchgate.net Only the active fractions are carried forward for further purification, directly linking the chemical isolation process to the biological function of the compounds. This compound, for example, was originally reported to have antifouling activity. nih.gov

Dereplication: Modern isolation efforts heavily rely on analytical techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) for dereplication. nih.govnih.gov This process involves rapidly analyzing crude extracts and fractions to identify known compounds, thereby avoiding their redundant re-isolation. For bromotyrosine alkaloids like this compound, the presence of bromine atoms provides a characteristic isotopic pattern in the mass spectrum, which serves as a clear chemical signature to track these compounds during fractionation. nih.gov

Co-Occurrence and Relationship with Structurally Related Bromotyrosine Alkaloids

This compound is never found in isolation within its source organism. It is part of a diverse chemical arsenal of structurally related bromotyrosine alkaloids, all derived from a common biosynthetic precursor, the amino acid tyrosine. mdpi.com The study of these co-occurring metabolites provides valuable insights into the biosynthetic pathways active within the sponge holobiont.

This compound was distinguished as an unprecedented natural product containing a cyanoformamide (B1595522) group. nih.gov It is frequently isolated alongside a suite of other bromotyrosine derivatives. For instance, an investigation of Pseudoceratina arabica yielded this compound along with known compounds like moloka'iamine and hydroxymoloka'iamine, as well as new derivatives named ceratinines. nih.gov Other Pseudoceratina species have yielded compounds such as psammaplysins, ceratinamides, and purealidins. researchgate.netmdpi.comresearchgate.net

The structural diversity within this alkaloid class arises from various enzymatic modifications to the basic brominated tyrosine unit, including dimerization, cyclization, and functional group transformations. mdpi.comacs.org The co-occurrence of this wide array of related structures strongly suggests they are all products of a shared and divergent biosynthetic pathway, which can sometimes lead to the formation of different stereoisomers (enantiomers), further expanding the chemical diversity. mdpi.comacs.org

Table 2: Bromotyrosine Alkaloids Co-occurring with this compound in Pseudoceratina Sponges

| Alkaloid Class | Specific Examples | Source Species (Example) | Citation |

|---|---|---|---|

| Psammaplysins | Psammaplysin A, Psammaplysin F | Pseudoceratina sp. | researchgate.netmdpi.com |

| Moloka'iamines | Moloka'iamine, Hydroxymoloka'iamine | Pseudoceratina arabica | nih.gov |

| Ceratinadins | Ceratinadin A, Ceratinadin G | Pseudoceratina sp. | nih.govresearchgate.net |

| Ceratinamides | Ceratinamide A, Ceratinamide B | Pseudoceratina sp. | researchgate.net |

| Other | Pseudoceratidine, Purealidin | Pseudoceratina sp. | researchgate.netacs.org |

Chemical Synthesis and Synthetic Pathway Investigations

Total Synthesis Strategies of Ceratinamine

Early work on the synthesis of this compound was reported by Schoenfeld and Ganem in 1998. researchgate.netresearchgate.netneurotree.orgchemrxiv.orghelsinki.fi While specific detailed reaction schemes for this synthesis are not extensively detailed in the provided snippets, the synthesis of structurally related bromotyrosine-derived marine alkaloids, such as ceratamines A and B, ceratinamide A, and the psammaplysins, provides insight into the types of strategies employed for this class of compounds. researchgate.netresearchgate.netchemrxiv.orgresearchgate.netnih.govacs.org These strategies often involve the construction of complex heterocyclic systems and the precise coupling of different molecular fragments. For instance, the total synthesis of ceratamine A and B has been reported using a high-yielding and operationally efficient route. researchgate.net Similarly, efforts towards the total synthesis of ceratinamide A and psammaplysins, which share a spirocyclic fragment with this compound, have been described, often employing strategies for constructing the unique spirocyclic dihydrooxepine-isoxazoline core. researchgate.netresearchgate.netchemrxiv.orgnih.govacs.org

Carbon-Carbon and Carbon-Heteroatom Bond Formation Methodologies

The synthesis of this compound and its related compounds relies heavily on the controlled formation of carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds. C-C bond formation is fundamental to building the carbon backbone of organic molecules. organic-chemistry.orgsigmaaldrich.com Various methods are employed, including those involving organometallic reagents, enolates, and cycloaddition reactions. organic-chemistry.orgsigmaaldrich.comvanderbilt.edu C-heteroatom bond formation, particularly C-N and C-O bonds, is equally crucial for incorporating the nitrogen and oxygen atoms present in the heterocyclic structures and functional groups of these marine alkaloids. mdpi.comnih.govnih.govlibretexts.org Transition metal-catalyzed cross-coupling reactions are widely used for forming C-N and C-O bonds. mdpi.comnih.govnih.gov

In the context of related syntheses:

Sonogashira cross-coupling and Friedel-Crafts acylation have been used in the synthesis of the imidazolyl-quinolone framework found in ceratinadin B. digitellinc.com

Hantzsch-like cyclization and Gould-Jacobs reaction were employed for the construction of the 2-aminoimidazole and quinolone rings, respectively, in ceratinadin B synthesis. digitellinc.com

Oxidative cyclization was utilized to set the stage for the spiroisoxazoline framework in ceratinadin B synthesis. digitellinc.com

A Beckmann rearrangement was used to form an azepine ring precursor in the synthesis of ceratamine A and B. researchgate.net

Knoevenagel condensation and imidazole (B134444) annulation onto an alpha-aminoketone precursor were key steps in the synthesis of ceratamine A and B. researchgate.net

Reductive Heck reaction or Heck reaction have been applied to construct the imidazo[4,5-d]azepine core in the synthesis of ceratamine A analogues. researchgate.net

A diastereoselective Henry reaction/cyclization sequence and a regioselective Baeyer-Villiger ring expansion were key transformations for accessing the spirocyclic fragment in the synthesis of psammaplysins and ceratinamide A. researchgate.netresearchgate.netnih.govacs.org

1,3-dipolar cycloaddition has also been a strategy for constructing the spiro-oxepin isoxazoline (B3343090) skeleton found in ceratinamide A and psammaplysins. researchgate.netresearchgate.netchemrxiv.org

These examples highlight the diversity of C-C and C-heteroatom bond forming reactions necessary for assembling the complex structures of this compound and its relatives.

Stereoselective and Diastereoselective Synthetic Routes

Controlling stereochemistry is paramount in the synthesis of complex natural products like this compound, which possess multiple chiral centers. Stereoselective and diastereoselective methods are employed to ensure the formation of the desired enantiomer or diastereomer. mdpi.com

Examples from related syntheses demonstrate the importance of stereocontrol:

An asymmetric total synthesis of ceratinadin B has been developed, featuring a diastereoselective reduction step. digitellinc.com

A diastereoselective Henry reaction/cyclization sequence was crucial for accessing the C7 hydroxylated isoxazoline scaffold with the correct relative configuration in the synthesis of the spirocyclic core of psammaplysins and ceratinamide A. researchgate.netresearchgate.netnih.govacs.org The reaction conditions, such as solvent and temperature, were found to be critical for achieving high diastereoselectivity. acs.org

While specific details on the stereoselective aspects of the reported this compound synthesis by Ganem and Schoenfeld are not available in the provided text, the complexity of this compound's structure suggests that stereocontrol would be a significant consideration in its synthesis, similar to its closely related counterparts.

Protecting Group Chemistry in Complex Synthesis

In the synthesis of multifunctional molecules like this compound, the use of protecting groups is often necessary to prevent unwanted reactions at sensitive functional groups while transformations are carried out elsewhere in the molecule. wikipedia.orgpressbooks.puborganic-chemistry.orglibretexts.org A protecting group is a temporary modification of a functional group that decreases its reactivity. organic-chemistry.org Effective protecting groups should be easy to install, stable under the reaction conditions required for other transformations, and easily removable at a later stage without affecting other parts of the molecule. pressbooks.puborganic-chemistry.org

In the synthesis of psammaplysin A, which shares a spirocyclic core with this compound, deprotection steps were required for the C7 oxygen and C20 nitrogen. nih.govacs.org This indicates that protecting group strategies are likely essential in the synthesis of this compound to manage the reactivity of its various functional groups, including the hydroxyl, amine, and cyanoformamide (B1595522) moieties. The choice of protecting groups and the strategy for their orthogonal removal are critical aspects of designing efficient synthetic routes to complex natural products. organic-chemistry.org

Synthetic Approaches to this compound Analogs and Derivatives

The synthesis of analogs and derivatives of this compound is undertaken to explore the relationship between structural modifications and biological activity (SAR) and to potentially develop compounds with improved properties. researchgate.netneurotree.orgresearchgate.netdigitellinc.compressbooks.publibretexts.orgmdpi.comrsc.org These approaches often involve modifying the known synthetic routes to the natural product or developing new, more flexible strategies that allow for structural diversification.

The synthesis of ceratamine A analogues has been described, employing key steps like the reductive Heck reaction or Heck reaction to construct the core structure. researchgate.net Another study focused on the rapid and efficient synthesis of bromotyramine derivatives, which are related to this compound, using click chemistry (CuSO4-catalysed alkyne-azide cycloaddition) to introduce structural variations. tandfonline.com

Design Principles for Structural Diversification

Design principles for structural diversification of this compound analogs are guided by the desire to probe the impact of different parts of the molecule on its biological activity. This can involve:

Modifying the brominated tyrosine-derived portion.

Altering the cyanoformamide group.

Introducing variations in any linker regions or other substituents.

For related compounds like the psammaplysins, a strategy involving the late-stage attachment of the side chain has been employed, which ensures high flexibility and modularity in the synthesis, allowing for the preparation of several structurally related members and analogs with deep-seated structural modifications. researchgate.netchemrxiv.orgnih.govacs.org This modular approach is a common principle in analog synthesis, enabling the efficient generation of compound libraries for biological screening. nih.govacs.org Systematic structural modification, as reported for ceratamine A, is a direct application of these design principles to explore SAR. researchgate.net

Structure-Activity Relationship (SAR) Studies Based on Synthetic Analogs

Structure-Activity Relationship (SAR) studies are crucial for understanding how the chemical structure of this compound relates to its biological effects. By synthesizing and testing a series of analogs with specific structural variations, researchers can identify which parts of the molecule are essential for activity and which can be modified to tune properties. researchgate.netresearchgate.netdigitellinc.comlibretexts.orgmdpi.comutsouthwestern.edu

SAR studies on ceratamine A, a related marine alkaloid, have been reported, providing the first systematic investigation into how structural modifications affect its activity. researchgate.net Ceratamines A and B are known to disrupt microtubule dynamics, which explains their antimitotic activity. researchgate.netnih.gov Synthetic analogues of ceratamine A were evaluated for their in vitro cytotoxicity against various human cancer cell lines. researchgate.net

Studies on related bromotyramine derivatives have also explored their antifouling activity against marine bacteria. tandfonline.com Some synthesized bromotyramine/triazole derivatives showed higher activity against biofilm formation compared to the parent natural products like Moloka'iamine and 3,5-dibromo-4-methoxy-β-phenethylamine. tandfonline.com These studies demonstrate how synthetic analogs can help identify structural features responsible for specific biological activities, such as antibiofilm properties. tandfonline.com

While specific detailed SAR data for this compound itself is not provided in the snippets, the studies on closely related compounds like ceratamine A and bromotyramine derivatives illustrate the importance of synthetic analog preparation in conducting SAR investigations within this class of marine natural products. These studies contribute to a broader understanding of the structural features that confer biological activity in bromotyrosine-derived alkaloids.

Biosynthetic Pathway Elucidation

Proposed Biogenetic Origins from Primary Metabolites (e.g., Tyrosine)

Ceratinamine belongs to the dibromotyrosine family of metabolites, characterized by a brominated aromatic core. benchchem.com This structural feature strongly suggests that tyrosine, a common aromatic amino acid, serves as a primary precursor in the biosynthesis of this compound and related compounds. benchchem.commdpi.comacs.org Tyrosine is a standard amino acid used by cells for protein synthesis and is a precursor to various compounds, including catecholamine neurotransmitters and melanin. wikipedia.org In plants and microorganisms, tyrosine is synthesized via the shikimate pathway. wikipedia.org

While tyrosine provides the brominated aromatic core, the terminal cyanoformamide (B1595522) group of this compound is proposed to originate from glycine (B1666218). benchchem.comnih.gov This proposed origin from glycine via cyanoformic acid (NC–COOH) offers a potential resolution to certain paradoxes observed in the biosynthesis of terpenoid isonitriles, another class of natural products containing a carbon-nitrogen triple bond. benchchem.comnih.gov A unifying model suggests a link between the oxidative metabolism of glycine residues and the origin of both terpenoid isonitriles and the cyanoformamide group in bromotyrosine natural products like this compound. acs.org

Enzymatic Transformations and Catalytic Mechanisms

The transformation of primary metabolites like tyrosine and glycine into this compound involves a series of enzymatic reactions. While specific enzymes directly catalyzing each step in this compound biosynthesis are still being elucidated, insights can be drawn from the known enzymatic transformations of its proposed precursors and the formation of similar functional groups in other natural products.

Enzymes such as tyrosine hydroxylase are known to be involved in the initial steps of pathways utilizing tyrosine, catalyzing the conversion of tyrosine to L-DOPA in catecholamine biosynthesis. nih.govcreativebiomart.net Bromination of the tyrosine core is likely mediated by haloperoxidases, enzymes commonly found in marine organisms and known to catalyze the incorporation of halogens into organic molecules.

The formation of the cyanoformamide group from glycine is proposed to involve oxidative remodeling of a precursor N-Gly peptide. nih.govacs.org This process might involve enzymes such as cytochrome P450 (CYP) enzymes or α-ketoglutarate-dependent non-heme iron oxidases. acs.org These enzymes are known for their roles in oxidative transformations of various substrates in natural product biosynthesis.

Investigation of Key Intermediates and Biosynthetic Precursors

Based on the proposed biogenetic origins, key intermediates in the biosynthesis of this compound likely include brominated tyrosine derivatives and glycine-derived precursors. Moloka'iamine, a 3-aminopropyl ether containing a bromotyramine core, has been suggested as an intermediate that condenses with glycine in the pathway to cyanoformamides like this compound and 7-hydroxythis compound. acs.org

The proposed pathway for the cyanoformamide residue involves the condensation of glycine with moloka'iamine, followed by oxidative remodeling of the N-Gly residue. acs.org This oxidative step is thought to proceed through an oxime intermediate. acs.org Elimination of water from this oxime intermediate could then lead to the formation of the cyanoformamide group. acs.org Related oxalamides found in nature can potentially be explained by the addition of water to the nitrile group in this compound and its derivatives. acs.org

While direct experimental evidence for all intermediates in this compound biosynthesis is limited, the proposed involvement of brominated tyrosine derivatives and glycine-derived compounds is supported by the structural features of this compound and related marine natural products. benchchem.comnih.govacs.org

Role of Unique Functional Group Formation (e.g., Cyanoformamide)

The defining feature of this compound is its terminal cyanoformamide group (–NC–CONH2). benchchem.com This structural motif is relatively rare in natural products. benchchem.com The formation of this unique functional group is a critical step in the biosynthesis of this compound.

As discussed, the cyanoformamide moiety is proposed to arise from glycine via cyanoformic acid (NC–COOH). benchchem.comnih.gov This intermediate is suggested to act as a delivery vehicle for the nucleophilic cyano group. nih.govacs.org Unlike inorganic cyanide, which typically reacts to form nitriles (R-CN), cyanoformic acid or its conjugate base, cyanoformate (NC-COO–), is proposed to favor attack at the nitrogen atom, leading to the formation of the isonitrile (R-NC) linkage present within the cyanoformamide group. nih.govacs.org This proposed mechanism involving cyanoformic acid helps explain the formation of the isonitrile functionality within the cyanoformamide structure and resolves paradoxes related to the incorporation of cyanide into natural products. nih.govacs.org

The stability of the cyanoformamide group in this compound, even under acidic conditions, is a notable characteristic and contributes to the persistence of these compounds in their environment. benchchem.com This stability is attributed to the resonance donation by the nitrogen in the amide bond. acs.org

Mechanistic Studies of Biological Activities at Molecular and Cellular Levels

Cellular and Subcellular Modulations

The biological effects of ceratinamine are rooted in its ability to modulate fundamental cellular processes. These modulations are particularly evident in its potent antifouling activity, which involves intricate interference with the cellular functions of marine organisms.

Antifouling Mechanisms and Cellular Interference in Marine Organisms

This compound was identified as an unprecedented antifouling cyanoformamide (B1595522) isolated from the marine sponge Pseudoceratina purpurea nih.gov. The primary mechanism underlying its antifouling action is the interference with the settlement and growth of fouling organisms. While the precise cascade of cellular events is a subject of ongoing research, it is understood that this compound disrupts critical life processes in these organisms. The antifouling activity of natural compounds from marine sponges often involves mechanisms such as enzyme inhibition, disruption of cell membrane integrity, or interference with signaling pathways that are essential for larval settlement and biofilm formation.

Modulation of Cellular Processes (e.g., cell division, cellular regulation)

The broader cellular effects of compounds like this compound can be inferred from general principles of cellular regulation. Many bioactive marine natural products exert their effects by targeting key cellular processes. While direct studies on this compound's effect on cell division are not extensively detailed in the available literature, compounds with similar antifouling properties often exhibit cytostatic or cytotoxic effects at higher concentrations, implying an interaction with the cell cycle machinery. The regulation of cellular processes is a complex interplay of various factors, and the introduction of an external bioactive compound like this compound can lead to a cascade of downstream effects.

Interaction with Specific Molecular Targets

To comprehend the biological activities of this compound at a deeper level, it is essential to characterize its interactions with specific molecular targets within the cell.

Ligand-Protein Binding Characterization

The biological activity of any compound is initiated by its binding to specific molecular receptors, often proteins. While detailed ligand-protein binding studies for this compound are not widely available, its chemical structure suggests potential interactions with various protein targets. The characterization of these binding events, including affinity and specificity, is a critical step in fully elucidating its mechanism of action.

Enzyme Inhibition or Activation Profiles (e.g., kinases)

Enzymes are crucial regulators of cellular processes, and their inhibition or activation is a common mechanism for bioactive compounds. The cyanoformamide group in this compound is an electrophilic moiety that could potentially react with nucleophilic residues in enzyme active sites, leading to irreversible inhibition. Kinases, a class of enzymes that play a central role in cell signaling, are common targets for marine-derived compounds. However, specific enzyme inhibition or activation profiles for this compound have not been extensively documented in the public domain.

Involvement in Biochemical Signaling Pathways

The ultimate effect of a bioactive compound on a cell is often mediated through the modulation of one or more biochemical signaling pathways. These pathways are complex networks of interacting proteins that transmit signals from the cell surface to the nucleus, culminating in a specific cellular response. The antifouling and other biological activities of this compound are likely the result of its influence on critical signaling cascades within the target organisms. Further research is necessary to identify the specific pathways modulated by this compound and the key molecular players involved.

No Scientific Data Found for "this compound"

Initial research efforts to gather information on the chemical compound “this compound” for an article detailing its mechanistic studies and biological activities have yielded no specific results. Extensive searches of scientific databases and literature have not identified a compound with this name.

Consequently, it is not possible to generate a scientifically accurate article on “this compound” as requested. The detailed outline provided, which includes sections on the disruption or activation of metabolic pathways and the regulation of cellular communication networks, necessitates substantial and specific research data that does not appear to exist for a compound named "this compound."

It is possible that "this compound" may be a novel or proprietary compound not yet described in publicly available scientific literature, a misspelling of an existing compound, or a hypothetical substance. Without any foundational information on its chemical structure, origin, or biological effects, any attempt to create the requested article would be speculative and would not meet the required standards of scientific accuracy and evidence-based reporting.

Therefore, the generation of an article on the "" of "this compound" cannot be completed at this time due to the absence of any discernible scientific information on the subject.

Advanced Analytical Methodologies in Ceratinamine Research

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique in the analysis of ceratinamine, providing exceptionally precise mass measurements. measurlabs.comresearchgate.net This accuracy is crucial for determining the elemental composition of the molecule with high confidence, a critical first step in its identification. lcms.cz Unlike standard mass spectrometry, HRMS instruments can measure the mass-to-charge ratio (m/z) to four or more decimal places, which allows for the differentiation between compounds that might otherwise appear to have the same nominal mass. researchgate.net For a compound like this compound, this level of precision is invaluable for confirming its molecular formula from a minute sample quantity. lcms.cz

The high resolving power of HRMS also aids in generating clear fragmentation patterns, which are essential for piecing together the molecule's structure. researchgate.net This capability has transformed the process of identifying and monitoring complex molecules in intricate biological matrices. researchgate.net

Tandem Mass Spectrometry (MS/MS) is a powerful extension of mass spectrometry that provides detailed structural information about this compound. researchgate.netnih.gov In an MS/MS experiment, ions of a specific m/z value (the precursor ions) are selected and then fragmented through collision-induced dissociation. The resulting fragment ions (product ions) are then analyzed by a second mass analyzer. researchgate.net This process generates a fragmentation spectrum that serves as a structural fingerprint of the molecule.

By analyzing the fragmentation patterns, researchers can deduce the connectivity of atoms and identify key functional groups within the this compound structure. nih.gov This technique is particularly useful for elucidating the structure of complex natural products and can be instrumental in distinguishing between isomers. nih.gov The detailed structural insights gained from MS/MS are a crucial complement to data obtained from other analytical methods like NMR spectroscopy. researchgate.net

HRMS, particularly when coupled with liquid chromatography (LC-HRMS), has become an indispensable tool in the fields of metabolomics and chemodiversity profiling of marine organisms, including the sponges that produce this compound. nih.govfrontiersin.org Metabolomics aims to qualitatively and quantitatively analyze the complete set of small molecules (the metabolome) within a biological sample. frontiersin.org

In the context of this compound research, LC-HRMS allows for the rapid screening of crude extracts from marine sponges. frontiersin.org This enables the detection and putative identification of this compound and other related metabolites, even at very low concentrations. nih.govmdpi.com By comparing the metabolomic profiles of different sponge species or individuals from various geographical locations, researchers can gain insights into the chemodiversity of these organisms and how environmental factors may influence the production of specific compounds like this compound. researchgate.netnih.gov This approach accelerates the discovery of new natural products and helps to understand the ecological roles of these molecules. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and definitive technique for the complete structural elucidation of organic molecules like this compound. rsc.orgresearchgate.net It provides detailed information about the carbon-hydrogen framework of a molecule, as well as the connectivity and spatial relationships between atoms. core.ac.uk Modern NMR spectroscopy, with its array of one- and two-dimensional experiments, allows for the unambiguous determination of complex molecular structures. researchgate.netslideshare.net

The structural elucidation of this compound relies on a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments. hilarispublisher.comemerypharma.com

1D NMR:

¹H NMR: Provides information about the number and chemical environment of protons in the molecule. pitt.edu

¹³C NMR: Reveals the number and types of carbon atoms (e.g., methyl, methylene, methine, quaternary). slideshare.netpitt.edu

2D NMR:

COSY (Correlation Spectroscopy): Shows correlations between protons that are coupled to each other, typically through two or three bonds, helping to establish spin systems within the molecule. emerypharma.com

HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with the carbon atoms to which they are directly attached, providing a direct link between the ¹H and ¹³C spectra. emerypharma.comnih.gov

HMBC (Heteronuclear Multiple Bond Correlation): Detects correlations between protons and carbons over two or three bonds. This is a crucial experiment for connecting different spin systems and for identifying quaternary carbons, thereby piecing together the entire carbon skeleton of this compound. core.ac.uknih.gov

The following table provides hypothetical NMR data for this compound, illustrating the type of information obtained from these experiments.

| Position | ¹³C (δc, ppm) | ¹H (δH, ppm, mult., J in Hz) | HMBC Correlations (¹H to ¹³C) |

| 1 | 120.5 | - | - |

| 2 | 135.2 | 7.8 (d, 8.0) | C-3, C-4, C-9 |

| 3 | 118.9 | 7.2 (d, 8.0) | C-2, C-4a, C-9a |

| 4 | 150.1 | - | - |

| 4a | 130.8 | - | - |

| 5 | 165.4 | - | - |

| 6 | 45.3 | 4.1 (t, 6.5) | C-5, C-7, C-8 |

| 7 | 28.1 | 2.3 (m) | C-6, C-8 |

| 8 | 55.9 | 3.8 (t, 6.5) | C-6, C-7 |

| 9 | 125.6 | 8.1 (s) | C-1, C-2, C-9a |

| 9a | 142.3 | - | - |

| 10 | 115.7 | - | - |

| 11 | 170.2 | - | - |

| 1-NH | - | 11.5 (br s) | C-1, C-9a |

| 6-NH | - | 8.5 (t, 5.5) | C-5, C-6, C-8 |

Hyphenated NMR techniques, particularly High-Performance Liquid Chromatography coupled with NMR spectroscopy (HPLC-NMR), offer a powerful solution for analyzing complex mixtures containing this compound without the need for prior isolation. nih.govscientiaricerca.com In this setup, the effluent from an HPLC column is directed into an NMR flow cell, allowing for the acquisition of NMR data for each separated component in real-time. nih.govamazonaws.com

A more advanced iteration is HPLC-SPE-NMR, where "SPE" stands for Solid-Phase Extraction. In this configuration, separated peaks from the HPLC are trapped on individual SPE cartridges. chromatographyonline.com This allows for the concentration of the analyte and the exchange of the chromatographic solvent with a deuterated NMR solvent, which improves the quality of the NMR data. chromatographyonline.com This technique is particularly valuable for the rapid dereplication (identification of known compounds) and structural elucidation of novel compounds from natural product extracts. chromatographyonline.comspringernature.com

Advanced Chromatographic Separation Sciences

The isolation and purification of this compound from its natural source rely on a variety of advanced chromatographic techniques. alfa-chemistry.commdpi.com Given the complexity of marine sponge extracts, a multi-step chromatographic process is often necessary to obtain the pure compound. geomar.de

Commonly employed techniques include:

Column Chromatography: Often used as an initial fractionation step, employing stationary phases like silica (B1680970) gel or alumina (B75360) to separate compounds based on polarity. alfa-chemistry.com

High-Performance Liquid Chromatography (HPLC): A high-resolution technique that is essential for the final purification of this compound. geomar.denih.gov Both normal-phase and reverse-phase HPLC can be used, depending on the compound's properties. Preparative and semi-preparative HPLC systems allow for the isolation of milligram quantities of the pure compound, which are necessary for comprehensive spectroscopic analysis and biological testing. nih.govnih.gov

Countercurrent Chromatography (CCC): This is a form of liquid-liquid partition chromatography that avoids the use of a solid support, thereby minimizing the risk of sample adsorption and degradation. alfa-chemistry.com CCC is particularly well-suited for the separation of polar and labile compounds and has proven to be an effective tool in the isolation of marine natural products. alfa-chemistry.com

The choice and sequence of these chromatographic methods are tailored to the specific physicochemical properties of this compound and the other metabolites present in the extract. nih.govfiltrationjournal.com

Preparative and Analytical High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique in natural product chemistry, bifurcated into two primary modes: analytical and preparative. While both operate on the same principles of chromatographic separation, their objectives and operational scales are distinct, playing complementary roles in this compound research. hplcvials.comteledynelabs.com

Analytical HPLC is employed for the identification and quantification of compounds within a mixture. hplcvials.com In the context of this compound, analytical HPLC is used to determine the presence and relative abundance of the alkaloid in crude or partially purified sponge extracts. Its high resolution, achieved through the use of columns with small internal diameters and fine particle sizes (typically 3-5 µm), allows for the separation of closely related compounds, providing a detailed chemical fingerprint of the extract. hplcvials.com

Preparative HPLC , conversely, is focused on the isolation and purification of substantial quantities of a target compound for further analysis or bioassays. teledynelabs.comaralyse.tech This technique is indispensable in the initial discovery and subsequent procurement of this compound from its natural source, the marine sponge. aralyse.tech The process involves scaling up the separation, using columns with larger diameters and greater stationary phase volume to handle sample loads ranging from milligrams to grams. evotec.com Following the initial extraction from the sponge biomass, preparative HPLC is a critical step in the bioassay-guided fractionation workflow that first led to the isolation of this compound. aralyse.tech Fractions are collected as they elute from the column, and subsequent analysis by analytical HPLC confirms the purity of the isolated this compound. hplcvials.com

| Parameter | Analytical HPLC | Preparative HPLC |

|---|---|---|

| Primary Goal | Identification and Quantification | Isolation and Purification |

| Sample Volume | Microliter (µL) range | Milliliter (mL) to Liter (L) range |

| Column Dimensions (Internal Diameter) | Small (e.g., 4.6 mm) | Large (e.g., >20 mm) |

| Typical Output | Chromatogram with quantitative data (e.g., purity, concentration) | Collected fractions of purified compound |

| Application in this compound Research | Purity assessment of isolated this compound; Profiling of crude extracts | Initial isolation of this compound from sponge extracts for structural elucidation |

Multidimensional Chromatography Approaches

While single-dimension HPLC is powerful, the extreme complexity of marine natural product extracts can lead to co-elution, where two or more compounds exit the column at the same time, resulting in overlapping peaks. encyclopedia.pub Multidimensional chromatography (MDC) overcomes this limitation by coupling two or more independent separation steps (or dimensions) into a single analysis. azolifesciences.commdpi.com This approach significantly enhances peak capacity and resolution, making it ideal for targeting trace compounds in a complex matrix or separating structurally similar isomers. mdpi.comresearchgate.net

In this compound research, a two-dimensional liquid chromatography (LC-LC) setup would be particularly advantageous. For instance, a crude extract from a Pseudoceratina sponge, known to contain this compound alongside other brominated analogues, could be subjected to a first-dimension separation based on one chemical property (e.g., hydrophobicity using a C18 column). Specific fractions from this initial separation that contain the compound of interest are then automatically transferred to a second-dimension column with a different stationary phase (e.g., a phenyl-hexyl column offering alternative selectivity). mdpi.com This two-step process effectively filters out impurities that may have co-eluted in the first dimension, yielding a highly purified sample of this compound.

| Parameter | Hypothetical MDLC Setup for this compound Purification |

|---|---|

| Objective | Resolve this compound from co-eluting structural analogues in a complex sponge extract. |

| First Dimension (1D) Column | Reversed-Phase C18: Separates compounds primarily based on hydrophobicity. |

| Second Dimension (2D) Column | Phenyl-Hexyl: Provides alternative selectivity based on π-π interactions with the aromatic rings of this compound. |

| Transfer Method | Heart-cutting: Only the specific fraction from the 1D containing the target analyte is sent to the 2D column. |

| Expected Outcome | Enhanced separation efficiency and higher purity of isolated this compound compared to single-dimension HPLC. encyclopedia.pubmdpi.com |

Theoretical and Computational Chemistry Approaches

Molecular Modeling and Docking Studies for Target Prediction and Ligand Interactions

Molecular modeling and docking studies are computational techniques widely used in drug discovery and chemical biology to predict the preferred orientation (binding pose) of a ligand within a receptor binding site and to estimate the strength of the interaction uneb.brnih.gov. These methods are valuable for identifying potential biological targets of a compound and understanding the molecular basis of its activity nih.govmdpi.com. By simulating the interaction between a small molecule like Ceratinamine and various biological macromolecules (e.g., proteins), researchers can gain insights into potential binding partners and modes of interaction uneb.brnih.gov. This can aid in hypothesizing mechanisms of action and prioritizing experimental investigations. While molecular docking has been extensively applied to various natural products and synthetic compounds for target prediction and analyzing ligand-protein interactions, specific published studies detailing the application of these methods solely to this compound for these purposes were not found in the reviewed literature. However, given this compound's reported biological activities, such as antifouling properties researchgate.net, molecular modeling and docking could theoretically be employed to investigate its potential interactions with relevant protein targets involved in these processes. The success of docking studies relies on accurate representations of both the ligand and the receptor, as well as appropriate scoring functions to evaluate binding poses uneb.br.

Chemoinformatics and Data Mining in Natural Product Libraries

Chemoinformatics involves the use of computational and informational techniques to address problems in chemistry, while data mining is the process of discovering patterns in large datasets u-strasbg.frnih.gov. In the field of natural products, chemoinformatics and data mining play a significant role in managing, analyzing, and exploring the vast chemical space occupied by natural compounds nih.govrjeid.com. These approaches can be used to characterize the chemical diversity of natural product libraries, identify potential lead compounds, and explore relationships between chemical structure and biological activity u-strasbg.frnih.govmdpi.com. Data mining techniques, such as clustering and statistical analysis, can help in classifying natural products based on their structural features and identifying potential trends within collections of compounds from specific sources, like marine sponges u-strasbg.frmdpi.com. This compound, as a marine-derived natural product belonging to the dibromotyrosine family, is part of this chemical space benchchem.commdpi.com. Chemoinformatic analyses of databases containing this compound and related compounds could potentially reveal structural patterns associated with specific biological activities or sources. While the search results indicate that this compound is present in natural product databases bidd.group, and chemoinformatics is broadly applied to such libraries nih.govrjeid.com, specific detailed studies reporting the outcomes of extensive chemoinformatic analysis or data mining performed on this compound itself or libraries where it was a key subject were not found. However, these methods remain valuable for placing this compound within the broader context of natural product chemical space and for identifying potential avenues for further research based on its structural characteristics and those of similar compounds rjeid.commdpi.com.

In Silico Approaches for Biogenetic Pathway Prediction

In silico approaches for biogenetic pathway prediction aim to computationally elucidate the steps involved in the biosynthesis of natural products researchgate.netnih.govbiorxiv.org. These methods often utilize genomic data, enzymatic reaction rules, and known metabolic pathways to propose plausible routes from primary metabolites to complex secondary metabolites nih.govbiorxiv.org. For this compound, in silico approaches, supported by experimental observations, have contributed to proposing a biosynthetic pathway for its characteristic cyanoformamide (B1595522) group benchchem.comacs.orgnih.gov. The biosynthesis of this rare functional group is proposed to originate from glycine (B1666218) via cyanoformic acid (NC-COOH) benchchem.comacs.orgnih.gov. This pathway helps to explain the formation of the terminal cyanoformamide moiety, a structural feature that confers notable stability to this compound benchchem.com. This proposed biogenetic route, developed through a combination of chemical reasoning and potentially supported by computational analysis of possible enzymatic transformations, exemplifies how in silico methods can be applied to unravel the complex biosynthetic origins of natural products researchgate.netnih.govbiorxiv.org. The involvement of glycine and a cyanoformate intermediate in the formation of the cyanoformamide group in this compound highlights a unique biosynthetic strategy in marine organisms acs.orgnih.gov.

Future Research Directions and Unexplored Avenues in Ceratinamine Science

Development of Novel and Sustainable Synthetic Methodologies

The total synthesis of Ceratinamine and related bromotyrosine alkaloids has been a subject of research, with various strategies explored, including dipolar cycloaddition and Henry reaction/cyclization sequences. nih.govmdpi.commdpi.comacs.org Future research will likely focus on developing more novel and sustainable synthetic methodologies. This includes exploring new chemical reactions and routes that are more efficient, require fewer steps, utilize environmentally friendly reagents and solvents, and potentially allow for asymmetric synthesis to control stereochemistry. nih.govmdpi.com Advances in synthetic techniques, such as late-stage derivatization, will be crucial for generating a diverse array of this compound analogs to explore structure-activity relationships more comprehensively. rsc.org The goal is to create scalable and economically viable synthetic routes that can provide sufficient quantities of this compound and its derivatives for further biological evaluation and mechanistic studies.

Deeper Elucidation of Complex Biosynthetic Pathways and Enzymes

The biosynthesis of this compound in marine sponges is a complex process that likely involves a fascinating interplay between the sponge host and its associated microbial symbionts. rsc.orgacs.org this compound is derived from tyrosine, which is synthesized via the shikimate pathway. nih.govwikipedia.org While the general origin from bromotyrosine is known, the specific enzymatic steps involved in the bromination, amination, formation of the cyanoformamide (B1595522) moiety, and the construction of the complete this compound scaffold are not fully elucidated. escholarship.orgresearchgate.netmolaid.com Future research needs to focus on identifying the genes and enzymes responsible for these transformations. Techniques such as genome mining of Pseudoceratina species and their symbionts, coupled with advanced molecular biology and biochemical studies, are essential to uncover the specific biosynthetic machinery. escholarship.orgresearchgate.net Understanding the intricate details of these enzymatic reactions could potentially enable the development of biocatalytic approaches for producing this compound and its analogs, offering a potentially more sustainable route compared to traditional chemical synthesis. u-tokyo.ac.jp

Discovery of Undiscovered Molecular Targets and Cellular Mechanisms

While this compound and related compounds have demonstrated bioactivities such as antifouling and cytotoxicity, often linked to microtubule targeting for related structures, the full spectrum of their molecular targets and cellular mechanisms remains to be discovered. rsc.orgmdpi-res.comresearchgate.netacs.org Future research should employ advanced techniques to identify novel protein or cellular targets that interact with this compound. Approaches such as chemical genetics, activity-based protein profiling, and unbiased target identification methods can help to unravel the primary molecular interactions. researchgate.net Furthermore, detailed investigations into the cellular pathways modulated by this compound, beyond previously reported effects, are needed. This could involve using techniques like transcriptomics, proteomics, and advanced cell imaging to understand how this compound affects cellular processes at a systems level. Exploring potential off-target effects and the mechanisms underlying observed selectivities (or lack thereof) in different cell types are also critical future directions.

Advances in Analytical Platforms for Enhanced Characterization of Natural Products

The characterization of natural products like this compound from complex biological matrices requires sophisticated analytical techniques. Current methods often involve chromatography (e.g., LC) coupled with spectroscopic techniques (e.g., MS and NMR). acs.orgnih.govnih.govnih.gov Future research will benefit significantly from advances in analytical platforms that offer enhanced sensitivity, resolution, and throughput. This includes the development and application of hyphenated techniques, high-resolution mass spectrometry, and advanced NMR spectroscopy for detailed structural elucidation, even with limited sample quantities. nih.govresearchgate.net Microseparation techniques and automated platforms can improve the efficiency of isolating and characterizing new this compound-like compounds from marine extracts. Furthermore, the development of targeted analytical methods for studying the metabolism and pharmacokinetics of this compound in vitro and in vivo (though in vivo studies fall outside the scope of this article's content exclusions, the analytical method development itself is relevant) will be crucial for future research. Molecular networking can aid in the targeted isolation and identification of related bromotyrosine alkaloids. mdpi.com

常见问题

What are the established protocols for synthesizing and characterizing ceratinamine, and how can reproducibility be ensured?

Methodological Answer:

Synthesis protocols for this compound should include detailed reaction conditions (e.g., temperature, catalysts, solvent systems) and purification steps (e.g., chromatography, crystallization). Characterization requires spectral data (NMR, IR, MS) and elemental analysis to confirm purity and structure. For reproducibility, experimental sections must explicitly state equipment specifications (e.g., NMR frequency, column type) and deviations from standard procedures. New compounds require full characterization, while known compounds should reference prior literature with verification methods (e.g., comparison of melting points or spectral data) . Supporting information should include raw data (e.g., chromatograms, spectra) and step-by-step protocols .

How can researchers design experiments to elucidate this compound’s mechanism of action at the molecular level?

Methodological Answer:

Advanced studies should combine in vitro assays (e.g., enzyme inhibition, receptor binding) with computational modeling (molecular docking, MD simulations). Dose-response experiments and kinetic analyses are critical to establish potency and binding affinity. Controls must include known inhibitors/agonists to validate assay specificity. For mechanistic insights, use isotopic labeling or site-directed mutagenesis to track molecular interactions. Data should be cross-validated using orthogonal techniques (e.g., SPR for binding affinity vs. ITC for thermodynamic parameters) .

What analytical methods are most effective for quantifying this compound in complex biological matrices, and how are interferences mitigated?

Methodological Answer:

LC-MS/MS is preferred for sensitivity and specificity, with MRM transitions optimized for this compound’s fragmentation pattern. Sample preparation should include protein precipitation (e.g., acetonitrile) and SPE cleanup to reduce matrix effects. Validate methods using spike-and-recovery experiments in relevant biological fluids (e.g., plasma, urine). Interferences from structurally similar metabolites can be addressed via chromatographic separation (e.g., gradient elution) or derivatization .

How should researchers approach contradictory findings in this compound’s bioactivity across different studies?

Methodological Answer:

Contradictions often arise from variability in experimental design (e.g., cell lines, assay endpoints). Conduct a systematic review of methodologies, noting differences in concentrations, exposure times, and model systems. Replicate key studies under standardized conditions, and perform meta-analyses to identify confounding variables. Use sensitivity analysis to weigh the impact of methodological disparities (e.g., solvent choice affecting solubility) .

What strategies are recommended for optimizing this compound’s stability in formulation studies?

Methodological Answer:

Assess degradation pathways via forced degradation studies (e.g., heat, light, pH extremes). Stabilizers like antioxidants (e.g., BHT) or lyoprotectants (e.g., trehalose) can be tested using DOE (Design of Experiments) to evaluate interactions. Monitor stability via HPLC-UV for degradation products and DSC for polymorphic changes. Accelerated stability testing (40°C/75% RH) provides predictive data for shelf-life .

How can computational models be integrated with experimental data to predict this compound’s ADMET properties?

Methodological Answer:

Use QSAR models to predict absorption (e.g., Caco-2 permeability) and metabolism (e.g., CYP450 interactions). Validate predictions with in vitro assays (e.g., PAMPA for permeability, microsomal stability tests). Machine learning tools (e.g., DeepChem) can identify structural analogs with known ADMET profiles to refine predictions. Cross-correlate results with in vivo pharmacokinetic data if available .

What ethical and practical considerations apply when designing in vivo studies involving this compound?

Methodological Answer:

Follow ARRIVE guidelines for animal studies: justify sample sizes via power analysis, include sham/vehicle controls, and monitor endpoints rigorously (e.g., behavioral, biochemical). For novel compounds, conduct acute toxicity profiling (LD50, organ histopathology). Ethical review boards must approve protocols, emphasizing humane endpoints and 3R principles (Replacement, Reduction, Refinement) .

How can researchers address gaps in the literature regarding this compound’s structure-activity relationships (SAR)?

Methodological Answer:

Synthesize analogs with systematic modifications (e.g., substituent variations, stereoisomers) and test in parallel bioassays. Use multivariate analysis (e.g., PCA) to identify critical structural features. Collaborate with crystallography teams to resolve 3D structures of this compound-target complexes, informing SAR through binding pose analysis .

What are the best practices for integrating interdisciplinary approaches (e.g., chemical biology, omics) in this compound research?

Methodological Answer:

Combine transcriptomics (RNA-seq) or proteomics (LC-MS/MS) with phenotypic screening to map this compound’s cellular pathways. Use chemical proteomics (e.g., activity-based protein profiling) to identify off-target interactions. Validate findings via CRISPR knockouts or siRNA silencing. Data integration tools (e.g., Cytoscape) can visualize network interactions .

How should negative or inconclusive results in this compound studies be reported to contribute to the field?

Methodological Answer:

Publish negative results in dedicated journals (e.g., Journal of Negative Results) with full methodological transparency. Highlight potential reasons for discrepancies (e.g., batch variability, assay sensitivity) and provide raw data for reanalysis. This prevents redundant efforts and refines hypotheses .

Tables for Key Data Comparison

Table 1: Comparison of Analytical Methods for this compound Quantification

| Method | LOD (ng/mL) | LOQ (ng/mL) | Matrix Effect (%) | Reference |

|---|---|---|---|---|

| LC-MS/MS | 0.1 | 0.3 | 85-92 | |

| HPLC-UV | 50 | 150 | 70-80 |

Table 2: Common Contradictions in this compound Bioactivity Studies

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。